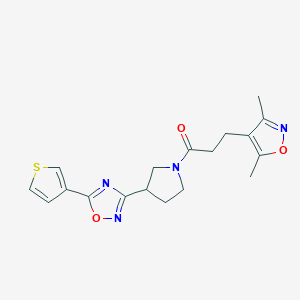
2-Methoxy-3-(methoxycarbonyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-(methoxycarbonyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The structure of this compound involves two crystallographically independent conformers .
Synthesis Analysis
This compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Molecular Structure Analysis
The molecular formula of 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid is C9H11BO5 . The structure of this compound involves two crystallographically independent conformers .Physical And Chemical Properties Analysis
The molecular weight of 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid is 209.99 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 210.0699536 g/mol . The topological polar surface area of the compound is 76 Ų .科学的研究の応用
Suzuki–Miyaura Coupling
“2-Methoxy-3-(methoxycarbonyl)phenylboronic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Transmetalation
The organoboron reagents, such as “2-Methoxy-3-(methoxycarbonyl)phenylboronic acid”, are known for their rapid transmetalation with palladium (II) complexes . This property makes them valuable in various chemical reactions, including the Suzuki–Miyaura coupling .
Transesterification
The boronic esters, like “2-Methoxy-3-(methoxycarbonyl)phenylboronic acid”, can undergo transesterification . This property is used to assess the stability of the new boronic ester .
Hydromethylation
The compound can be used in hydromethylation sequences, as seen in the synthesis of methoxy protected (−)-Δ8-THC and cholesterol .
Protodeboronation
“2-Methoxy-3-(methoxycarbonyl)phenylboronic acid” can undergo catalytic protodeboronation . This reaction was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Drug Design and Delivery
Boronic acids and their esters, including “2-Methoxy-3-(methoxycarbonyl)phenylboronic acid”, are highly considered compounds for the design of new drugs and drug delivery devices .
Safety and Hazards
When handling 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray. It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection. If it comes in contact with the skin, wash with plenty of water. If it gets in the eyes, rinse cautiously with water for several minutes .
作用機序
Target of Action
The primary target of 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, the compound, being a boronic acid derivative, acts as a nucleophile . It transfers its organic group from boron to palladium, a transition metal catalyst . This process is part of the overall SM cross-coupling reaction, which also involves oxidative addition and reductive elimination .
Biochemical Pathways
The compound is involved in the SM cross-coupling pathway . This pathway is significant in organic synthesis, particularly in the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
It’s known that the compound, like other boronic acid derivatives, is susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . The compound’s role as a boron reagent in this process is crucial for the success of the reaction .
Action Environment
The action of 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid is influenced by environmental factors such as pH . As mentioned earlier, the compound’s susceptibility to hydrolysis increases at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
特性
IUPAC Name |
(2-methoxy-3-methoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUSYICBNQHHNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

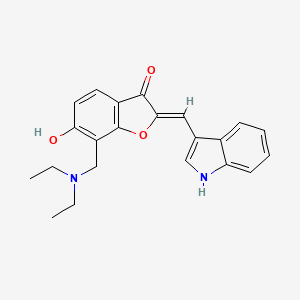

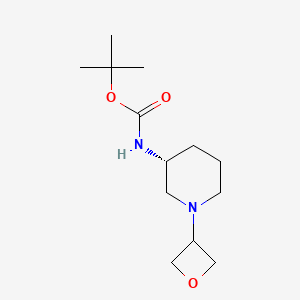

![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)
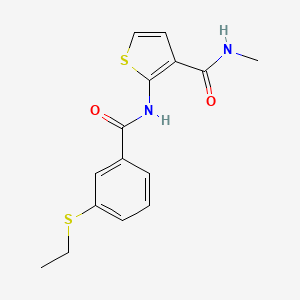
![6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2372001.png)
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)
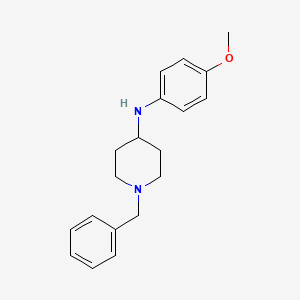

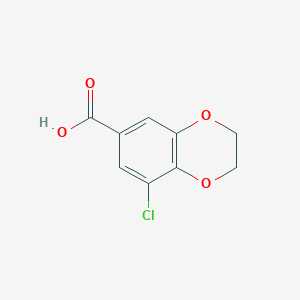
![N-(4-fluorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2372013.png)
